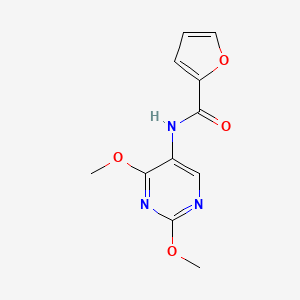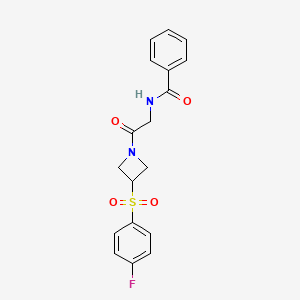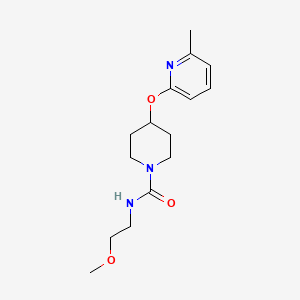![molecular formula C9H11ClN2 B2918547 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 2306269-27-0](/img/structure/B2918547.png)
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound that belongs to the class of pyrrolopyridine derivatives . Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are known for their broad spectrum of pharmacological properties .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives has been reported in various studies . For instance, one study reported the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR . These techniques provide information about the chemical environment of the atoms in the molecule and the functional groups present .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” can be studied in the context of its reactivity and its role as a reactant or product in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” can be analyzed based on its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique
Molecular Conformation and Biological Activity
The conformational analysis and intramolecular hydrogen bonding effects play a significant role in determining the biological activity of pyrrole dicarboxylates, closely related to 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. For instance, dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, with chlorine atom substituted at different positions on the pyridine ring, exhibit a wide range of biological properties. The 3-chloro analog is both a post-emergence and pre-emergence herbicide, while others show varied herbicidal activities based on their molecular conformations. This highlights the importance of molecular modeling and conformational analysis in designing compounds with desired biological activities (Andrea et al., 1990).
Synthesis and Reactivity
The synthesis and reactivity of related pyridine derivatives under various conditions have been extensively studied. For instance, the reaction between pyridine derivatives and dichloromethane (DCM) forms methylenebispyridinium dichloride compounds under ambient conditions, indicating the potential for diverse synthetic applications and highlighting the chemical reactivity of such compounds (Rudine et al., 2010). Furthermore, efficient synthesis routes for 4-substituted 7-azaindole derivatives through simple nucleophilic displacement have been developed, showcasing the versatility of chloro- and dichloro-1H-pyrrolo[2,3-b]pyridines as building blocks (Figueroa‐Pérez et al., 2006).
Catalysis
The role of pyridine derivatives in catalysis has been explored, with 4-(N,N-Dimethylamino)pyridine hydrochloride being used as a recyclable catalyst for the acylation of inert alcohols under base-free conditions. This not only demonstrates the potential of these compounds in facilitating organic transformations but also highlights their utility in developing more sustainable chemical processes (Liu et al., 2014).
Charge Density and Electronic Structure
The charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a compound structurally related to 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, have been studied through high-resolution X-ray diffraction and density functional theory (DFT). These studies provide insights into the bonding scheme within the molecule and the nature of intermolecular interactions, which are crucial for understanding the reactivity and properties of such compounds (Hazra et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-9(2)5-12-6-3-4-11-8(10)7(6)9/h3-4,12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEDKZNTARHLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C(=NC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2918466.png)
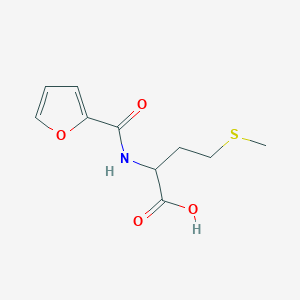
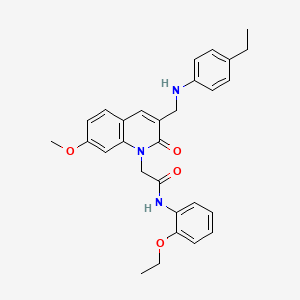
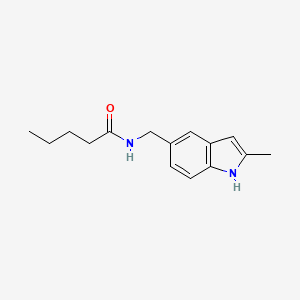
![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/no-structure.png)
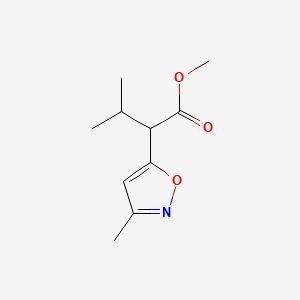
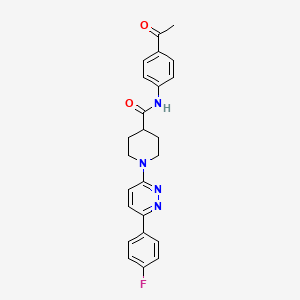
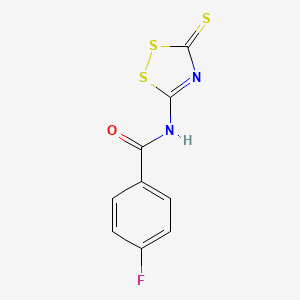
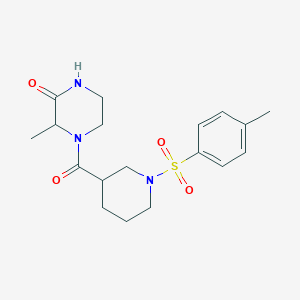
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)
